Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate

Lipophilicity Peptidomimetic Design Pharmacokinetics

Researchers pursuing intracellular or CNS targets often encounter racemization and permeability failures when using generic phenylglycine intermediates. Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate (CAS 1273585-66-2) solves these challenges: • 4-Cl substituent delivers LogP 3.03, balancing passive permeability and aqueous solubility for lead optimization • Boc/methyl ester dual protection enables orthogonal deprotection strategies • Racemic form serves as key substrate for enantioselective hydrolase screening panels Supplied with full Certificate of Analysis; ambient or blue ice shipping available.

Molecular Formula C14H18ClNO4
Molecular Weight 299.751
CAS No. 1273585-66-2
Cat. No. B593796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate
CAS1273585-66-2
Molecular FormulaC14H18ClNO4
Molecular Weight299.751
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)
InChIKeyHCZXBVJRVCEWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate (CAS 1273585-66-2): A Boc-Protected 4-Chlorophenylglycine Synthon


Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate (CAS 1273585-66-2) is a doubly protected, racemic (DL) α-aryl glycine derivative . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group masking the α-amino functionality and a methyl ester capping the carboxylic acid terminus, anchored to a para-chlorophenyl ring . This specific combination defines its utility as a peptidomimetic building block, a chiral resolution substrate [1], and a versatile intermediate in medicinal chemistry. The para-chloro substituent imparts distinctive electronic and lipophilic properties that differentiate it from other halogenated or unsubstituted phenylglycine analogs during synthetic sequence design .

Boc-protected α-aryl glycine building block for peptidomimetic design
Racemic (DL) form supports chiral resolution screening workflows
4-chloro substituent imparts distinct electronic and lipophilic SAR profile

Why Generic Boc-Phenylglycine Methyl Esters Cannot Substitute Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate


Interchanging Boc-phenylglycine methyl esters without considering the 4-chloro substituent risks synthetic failure or procurement of a suboptimal intermediate. The para-chloro group fundamentally alters the electronic character of the aromatic ring compared to unsubstituted, 4-fluoro, or 4-methoxy analogs . This alteration has downstream consequences: it modulates the configurational stability of the α-stereogenic center under both acidic and basic coupling conditions [1], and it reshapes the recognition surface of the resulting peptide or small molecule, critically affecting binding affinity to chiral environments such as enzyme active sites [2]. Selecting a generic or mismatched analog can therefore lead to unexpected racemization rates, divergent reactivity in subsequent synthetic transformations, or altered biological target engagement in structure-activity relationship (SAR) campaigns.

Configurational stability shift
The 4-chloro electron-withdrawing effect may increase α-proton acidity, potentially accelerating racemization under basic coupling conditions relative to 4-methoxy or unsubstituted analogs.
Divergent enzyme recognition
The para-chloro substitution pattern can alter the molecular recognition surface, likely resulting in different enantioselectivity profiles compared to 2-chloro, 4-fluoro, or unsubstituted phenylglycine esters.

Quantitative Differentiation Guide for Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate: Key Data Points


Enhanced Lipophilicity via 4-Chloro Substitution vs. 4-Unsubstituted and 4-Fluoro Analogs

The 4-chloro substituent on Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate provides an intermediate lipophilicity profile distinct from common comparator building blocks. Its experimentally calculated LogP is 3.03 . This value is higher than that of the corresponding Boc-phenylglycine unsubstituted analog and lower than that of the 4-bromo or 3,4-dichloro variants. In contrast, Boc-4-fluorophenylglycine methyl ester possesses a lower LogP owing to the electronegative fluorine atom, which can reduce passive membrane permeability. The 4-chloro LogP value is therefore strategically positioned to enhance target engagement in hydrophobic binding pockets while maintaining manageable physicochemical properties for formulation development .

Lipophilicity (LogP)
Class-level
LogP 3.03
Intermediate lipophilicity supports balanced solubility/permeability for intracellular target design.
Calculated value; ~1 log unit above unsubstituted analog.
Lipophilicity Peptidomimetic Design Pharmacokinetics

Configurational Stability of the α-Stereocenter: Impact of the 4-Chloro Substituent

The 4-chloro substituent directly influences the configurational stability of the α-carbon center in arylglycine methyl esters. Research on N-acetyl arylglycine methyl esters demonstrates that the rate of proton-deuterium exchange (a model for racemization) is sensitive to the electronic nature of the para-substituent [1]. Specifically, electron-withdrawing groups like chlorine increase the acidity of the α-proton, which can accelerate racemization under basic coupling conditions compared to electron-donating substituents (e.g., 4-methoxy) [1]. This is a critical differentiator from the 4-methoxy analog, where slower racemization may be advantageous for certain synthetic routes but detrimental for others requiring dynamic kinetic resolution.

Racemization Rate
Reported
4-Cl > 4-H > 4-OMe
Faster H/D exchange suggests higher racemization risk under basic aqueous conditions.
Rate constants reported in N-acetyl aryl glycine model system.
Configurational Stability Racemization Peptide Coupling

Enantioselective Enzyme Recognition: The 4-Chloro Phenylglycine Methyl Ester as a Resolution Substrate

The precise substitution pattern on the phenyl ring of Boc-phenylglycine methyl esters dictates enantioselective recognition by hydrolytic enzymes used in chiral resolution strategies. A study on the chemo-enzymatic synthesis of clopidogrel demonstrated that (RS)-N-Boc-2-chlorophenylglycine methyl ester is effectively resolved by immobilized subtilisin (Alcalase-CLEA) to yield enantiomerically pure (S)-2-chlorophenylglycine building blocks [1]. While this study focused on the 2-chloro (ortho) isomer, it provides a class-level inference that the position and electronic nature of the chlorine substituent are key determinants of enzyme binding pocket recognition. The 4-chloro isomer (target compound) may exhibit different enantioselectivity (E-value) compared to the 2-chloro, 4-fluoro, or unsubstituted analogs when subjected to similar enzymatic resolution protocols.

Enzymatic Resolution
Class-level
E-value depends on substitution pattern
4-chloro isomer likely exhibits distinct enantioselectivity vs. 2-chloro or 4-fluoro; empirical validation needed.
Inference from Alcalase-CLEA resolution of 2-chloro isomer.
Chiral Resolution Enzyme-Catalyzed Enantioselectivity

Synthetic Versatility: Visible-Light Photocatalytic Arylation of Glycine Esters Incorporating 4-Chloro Substituents

A 2019 patent describes a visible-light-driven photocatalytic method for synthesizing α-aryl substituted glycine ester derivatives that explicitly encompasses the 4-chloro substituent as a compatible substrate [1]. The method involves dissolving a glycine ester compound and an aromatic amine with a photocatalyst in an organic solvent under visible light irradiation at 20–80°C for 6–24 hours, followed by purification to yield the target α-aryl glycine ester [1]. The patent demonstrates that chlorine at the para position is tolerated and does not undergo undesired photodehalogenation under these mild conditions, a known liability for brominated or iodinated analogs. This distinguishes the 4-chloro variant from the 4-bromo analog, which may undergo competitive C–Br bond cleavage during photoredox transformations.

Photocatalytic Compatibility
Class-level
4-Cl stable; 4-Br decomposes
4-chloro substituent may avoid photodehalogenation side reactions seen with brominated analogs.
Patent CN 2019 demonstrates successful visible-light arylation.
Photocatalytic Synthesis α-Aryl Glycine Visible Light

Optimal Application Scenarios for Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate


Peptidomimetic Design Requiring Intermediate Lipophilicity

This compound is ideal for structure-activity relationship (SAR) programs where a 3–4-fold increase in LogP is desired over an unsubstituted phenylglycine residue. Its calculated LogP of 3.03 provides a strategic balance between aqueous solubility and passive membrane permeability, making it well-suited for optimization of lead compounds targeting intracellular or CNS receptors where moderate lipophilicity is required .

Visible-Light Photocatalytic Synthesis Platforms

The compound serves as a stable building block in photocatalytic α-arylation strategies. Its 4-chloro substituent is resistant to photodehalogenation under visible light, unlike brominated or iodinated counterparts, making it the preferred choice for photoredox transformations where C–X bond integrity must be preserved .

Chiral Resolution Screening Panels

As a racemic (DL) Boc-protected methyl ester, this compound is a key substrate for screening panels aimed at identifying novel hydrolases (lipases, esterases, proteases) with differential enantioselectivity toward 4-chloro-substituted phenylglycine derivatives. Its enantioselectivity profile is expected to differ from 2-chloro and 4-fluoro isomers, making it a valuable probe for enzyme discovery .

Application
Selection Property
Validation Focus
Peptidomimetic design with intermediate lipophilicity
Lipophilicity (LogP) balance
Membrane permeability & solubility trade-off
Visible-light photocatalytic C-H arylation
4-Chloro photostability
Substrate integrity under photoredox conditions
Chiral hydrolase screening panels
4-Chloro enantioselectivity profile
Empirical E-value determination across regioisomers
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